N'-[(2-Methylphenoxy)acetyl]-4-propoxybenzenesulfonohydrazide N'-[(2-Methylphenoxy)acetyl]-4-propoxybenzenesulfonohydrazide
Brand Name: Vulcanchem
CAS No.: 445262-02-2
VCID: VC0458776
InChI: InChI=1S/C18H22N2O5S/c1-3-12-24-15-8-10-16(11-9-15)26(22,23)20-19-18(21)13-25-17-7-5-4-6-14(17)2/h4-11,20H,3,12-13H2,1-2H3,(H,19,21)
SMILES: CCCOC1=CC=C(C=C1)S(=O)(=O)NNC(=O)COC2=CC=CC=C2C
Molecular Formula: C18H22N2O5S
Molecular Weight: 378.4g/mol

N'-[(2-Methylphenoxy)acetyl]-4-propoxybenzenesulfonohydrazide

CAS No.: 445262-02-2

Main Products

VCID: VC0458776

Molecular Formula: C18H22N2O5S

Molecular Weight: 378.4g/mol

N'-[(2-Methylphenoxy)acetyl]-4-propoxybenzenesulfonohydrazide - 445262-02-2

CAS No. 445262-02-2
Product Name N'-[(2-Methylphenoxy)acetyl]-4-propoxybenzenesulfonohydrazide
Molecular Formula C18H22N2O5S
Molecular Weight 378.4g/mol
IUPAC Name 2-(2-methylphenoxy)-N'-(4-propoxyphenyl)sulfonylacetohydrazide
Standard InChI InChI=1S/C18H22N2O5S/c1-3-12-24-15-8-10-16(11-9-15)26(22,23)20-19-18(21)13-25-17-7-5-4-6-14(17)2/h4-11,20H,3,12-13H2,1-2H3,(H,19,21)
Standard InChIKey AAXWMUQDNITQEO-UHFFFAOYSA-N
SMILES CCCOC1=CC=C(C=C1)S(=O)(=O)NNC(=O)COC2=CC=CC=C2C
Canonical SMILES CCCOC1=CC=C(C=C1)S(=O)(=O)NNC(=O)COC2=CC=CC=C2C
PubChem Compound 1772304
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator